(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine-2,3-dione core, a benzothiazole ring, and a thiophene moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and thiophene groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts , base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction could produce alcohols or amines .
Scientific Research Applications
(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a due to its unique structure.
Medicine: Explored for its , including potential and effects.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares a similar aromatic structure but lacks the complex functional groups present in the target compound.
Benzothiazole derivatives: Similar in having the benzothiazole ring but differ in other functional groups and overall structure.
Uniqueness
The uniqueness of (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione lies in its multi-functional structure , which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C25H20N2O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O5S2/c1-13-6-8-15-19(11-13)34-25(26-15)27-21(14-7-9-16(31-2)17(12-14)32-3)20(23(29)24(27)30)22(28)18-5-4-10-33-18/h4-12,21,29H,1-3H3 |
InChI Key |
KEEFSIPEWKKFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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